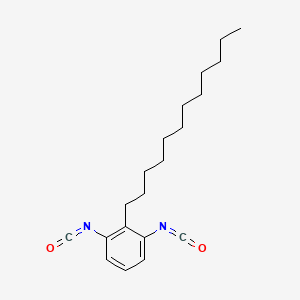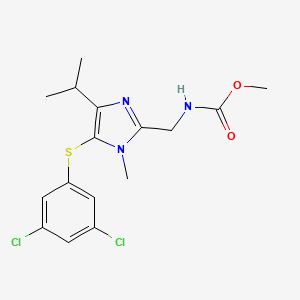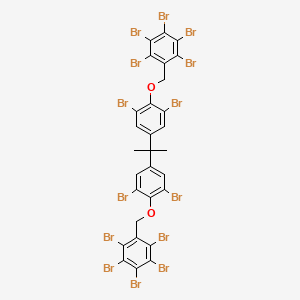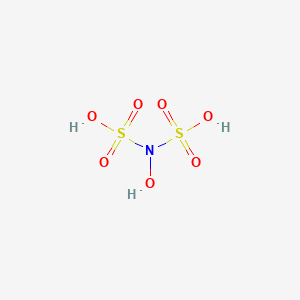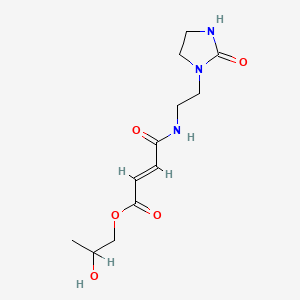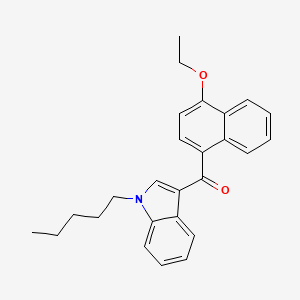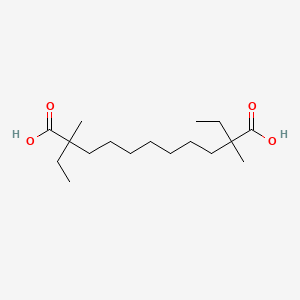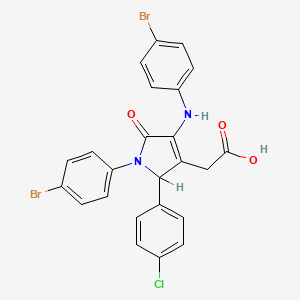
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the acetic acid group via carboxylation.
Step 3: Halogenation to introduce bromine and chlorine atoms at specific positions.
Step 4: Amination to attach the amino group to the pyrrole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Where reactions are carried out in a stepwise manner in large reactors.
Continuous flow synthesis: A more modern approach that allows for the continuous production of the compound, improving efficiency and yield.
化学反应分析
Types of Reactions
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or amination reagents (e.g., ammonia or amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- depends on its specific interactions with molecular targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
1H-Pyrrole-3-acetic acid derivatives: Compounds with similar core structures but different substituents.
Halogenated pyrroles: Compounds with halogen atoms attached to the pyrrole ring.
Aminopyrroles: Compounds with amino groups attached to the pyrrole ring.
属性
CAS 编号 |
148930-15-8 |
|---|---|
分子式 |
C24H17Br2ClN2O3 |
分子量 |
576.7 g/mol |
IUPAC 名称 |
2-[4-(4-bromoanilino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H17Br2ClN2O3/c25-15-3-9-18(10-4-15)28-22-20(13-21(30)31)23(14-1-7-17(27)8-2-14)29(24(22)32)19-11-5-16(26)6-12-19/h1-12,23,28H,13H2,(H,30,31) |
InChI 键 |
YWXLBGLXRGESIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



